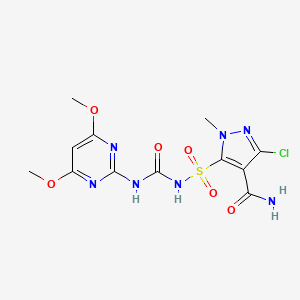
Carobxamide Halosulfuron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carobxamide Halosulfuron is a systemic herbicide known for its efficacy in controlling broadleaf weeds and nutsedge species. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound acts as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of essential amino acids like valine and isoleucine, thereby halting cell division and plant growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carobxamide Halosulfuron involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. The activation of carboxylic acid is a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes, utilizing catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carobxamide Halosulfuron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Carobxamide Halosulfuron has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying amidation reactions and the synthesis of bioactive molecules.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for its potential use in developing new herbicides and pharmaceuticals.
Industry: Utilized in the agricultural sector for weed control in crops like maize, sugar cane, rice, and sorghum
Mecanismo De Acción
Carobxamide Halosulfuron exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and plant growth. The molecular targets include the ALS enzyme and the pathways involved in amino acid biosynthesis .
Comparación Con Compuestos Similares
Carobxamide Halosulfuron is unique compared to other similar compounds due to its specific mode of action and high efficacy in controlling a wide range of weeds. Similar compounds include:
Halosulfuron-methyl: Another sulfonylurea herbicide with similar properties but different chemical structure.
Indole 2 and 3-carboxamides: Known for their enzyme inhibitory properties and used in various pharmaceutical applications.
Pyrazole–thiazole carboxamide derivatives: Investigated for their fungicidal activities and potential use in agriculture.
Propiedades
Fórmula molecular |
C12H14ClN7O6S |
|---|---|
Peso molecular |
419.80 g/mol |
Nombre IUPAC |
3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN7O6S/c1-20-10(7(9(14)21)8(13)18-20)27(23,24)19-12(22)17-11-15-5(25-2)4-6(16-11)26-3/h4H,1-3H3,(H2,14,21)(H2,15,16,17,19,22) |
Clave InChI |
XQBZGTBSWIKVSU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)Cl)C(=O)N)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



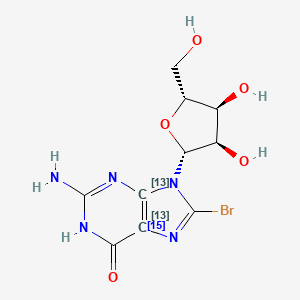
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
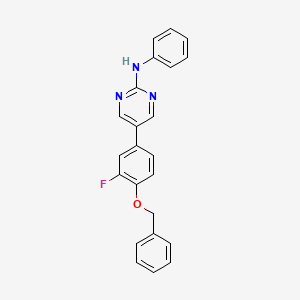
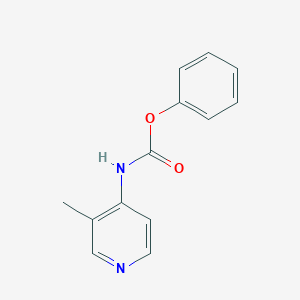

![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)


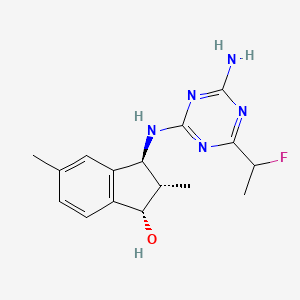
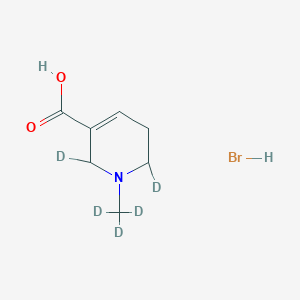

![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)

